molecular formula C16H24O2 B13046232 6-(5-Isopropyl-2-methylphenoxy)hexanal

6-(5-Isopropyl-2-methylphenoxy)hexanal

Cat. No.: B13046232
M. Wt: 248.36 g/mol
InChI Key: GEJCIBRRPQTZCJ-UHFFFAOYSA-N
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Description

6-(5-Isopropyl-2-methylphenoxy)hexanal is a synthetic organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . The compound features a hexanal chain linked via an ether bond to a 5-isopropyl-2-methylphenol (thymol) moiety. The phenolic precursor of this compound, thymol, is a monoterpene with a well-documented broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities . Researchers can explore this compound as a chemical intermediate or a building block in organic synthesis. The presence of the aldehyde functional group offers a reactive site for further chemical modifications, such as reductions to alcohols or oxidations to carboxylic acids, enabling the creation of novel derivatives for structure-activity relationship (SAR) studies. The thymol-derived phenolic ether core may contribute unique physicochemical properties, making it a candidate for investigations in material science or as a probe in biological studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

6-(2-methyl-5-propan-2-ylphenoxy)hexanal

InChI

InChI=1S/C16H24O2/c1-13(2)15-9-8-14(3)16(12-15)18-11-7-5-4-6-10-17/h8-10,12-13H,4-7,11H2,1-3H3

InChI Key

GEJCIBRRPQTZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCCC=O

Origin of Product

United States

Synthetic Methodologies for 6 5 Isopropyl 2 Methylphenoxy Hexanal

Retrosynthetic Analysis and Strategic Disconnections

The synthetic strategy for 6-(5-Isopropyl-2-methylphenoxy)hexanal begins with a retrosynthetic analysis to identify potential precursor molecules. The target structure contains two key features: an aryl ether and a hexanal (B45976) chain. This allows for two primary strategic disconnections.

The most logical disconnection is at the C-O bond of the ether linkage. This bond cleavage suggests two principal synthons: a nucleophilic phenoxide derived from 5-isopropyl-2-methylphenol (carvacrol) and an electrophilic six-carbon chain bearing a leaving group at one end and a protected or precursor aldehyde at the other, such as a 6-halohexanal or a derivative.

Alternatively, a disconnection can be made further down the alkyl chain, which would involve building the hexanal moiety onto a pre-formed aryl ether with a shorter chain. A third approach involves disconnecting the aldehyde functionality itself, pointing to the oxidation of the corresponding primary alcohol, 6-(5-Isopropyl-2-methylphenoxy)hexan-1-ol, as a final synthetic step. This latter approach is often preferred as it avoids subjecting the potentially sensitive aldehyde group to the conditions of the ether synthesis.

These disconnections give rise to the synthetic strategies detailed in the following sections, focusing on the construction of the aryl ether and the installation of the aldehyde.

Strategies for Constructing the Aryl Ether Linkage

The formation of the aryl ether bond between the carvacrol (B1668589) moiety and the hexyl chain is a critical step in the synthesis. Two prominent methods for this transformation are the Williamson ether synthesis and palladium-catalyzed C-O coupling reactions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this approach involves the deprotonation of carvacrol to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a six-carbon electrophile.

The reaction typically proceeds in two steps:

Deprotonation: Carvacrol is treated with a suitable base to generate the sodium or potassium phenoxide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com

Nucleophilic Substitution: The resulting phenoxide is reacted with a C6 alkyl halide, such as 6-bromohexan-1-ol or 6-iodohexan-1-ol, where the alcohol is protected or will be oxidized in a later step.

The choice of the alkylating agent is crucial; primary alkyl halides work best for the SN2 mechanism, minimizing potential elimination side reactions. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

Component Example Purpose
Phenol (B47542) 5-Isopropyl-2-methylphenol (Carvacrol) Aryl ether precursor
Base NaH, K₂CO₃, NaOH Deprotonates the phenol to form the nucleophilic phenoxide
Alkylating Agent 6-bromohexan-1-ol, 6-chlorohexanal (B1582999) dimethyl acetal Provides the six-carbon chain
Solvent DMF, Acetonitrile (B52724), Acetone Aprotic polar solvent to facilitate SN2 reaction

| Temperature | Room Temperature to Reflux | Varies based on the reactivity of the substrates |

Palladium-Catalyzed C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions adapted for C-O bond formation, offer a modern and powerful alternative for synthesizing aryl ethers. nih.govmit.edu These methods can tolerate a wider range of functional groups and sometimes proceed under milder conditions than the classical Williamson synthesis. nih.gov

In this approach, carvacrol is coupled with an aryl halide or triflate, though for an alkyl aryl ether, the reaction couples an aryl halide/triflate with an alcohol. To form the target molecule, the strategy would involve coupling an activated carvacrol derivative (e.g., 2-bromo-5-isopropyl-1-methylbenzene, though this changes the starting material) with 6-hydroxyhexanal, or more practically, coupling carvacrol itself with a suitable C6 electrophile like 6-bromohexan-1-ol. nih.gov

The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often providing the best results. nih.govmit.edu

Table 2: Components for Palladium-Catalyzed C-O Coupling

Component Example Role in Reaction
Aryl Component 5-Isopropyl-2-methylphenol (Carvacrol) Nucleophilic partner
Alkyl Component 6-bromohexan-1-ol Electrophilic coupling partner
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium source (pre-catalyst)
Ligand Biaryl phosphines (e.g., RuPhos, XPhos) Stabilizes Pd and facilitates reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the alcohol and regenerates the catalyst

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |

Approaches for Introducing the Hexanal Functionality

The introduction of the aldehyde group is a delicate transformation that requires careful selection of reagents to avoid over-oxidation to the corresponding carboxylic acid.

Selective Oxidation Protocols for Aldehyde Formation

The most common and direct route to the hexanal functionality involves the selective oxidation of the primary alcohol, 6-(5-isopropyl-2-methylphenoxy)hexan-1-ol. This precursor is synthesized via one of the etherification methods described previously. The challenge lies in stopping the oxidation at the aldehyde stage. youtube.com

Several reagents are well-suited for this purpose:

Pyridinium Chlorochromate (PCC): A classic, milder chromium(VI) reagent that reliably oxidizes primary alcohols to aldehydes. libretexts.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM).

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers several advantages over chromium-based oxidants, including milder reaction conditions (often room temperature), neutral pH, and higher yields. libretexts.org

Swern and Related Oxidations: These methods use dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride) to perform the oxidation under very mild, low-temperature conditions. organic-chemistry.org

TEMPO-based Oxidations: Using (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) provides a metal-free and efficient method for selective oxidation. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Selective Oxidation Reagents for Primary Alcohols

Reagent/System Typical Conditions Advantages Disadvantages
PCC DCM, Room Temp Reliable, well-established Chromium waste is toxic
DMP DCM or CHCl₃, Room Temp Mild, neutral, high yields, no heavy metals Reagent is shock-sensitive
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, Low Temp (<-60°C) Very mild, high yields Requires cryogenic temperatures, unpleasant odor

| TEMPO/NaOCl | DCM/H₂O, 0°C to Room Temp | Catalytic, metal-free, environmentally benign | Can be sensitive to substrate structure |

Carbon-Carbon Bond Forming Reactions for Alkyl Chain Assembly

An alternative strategy involves constructing the six-carbon chain after the aryl ether linkage has been formed with a shorter alkyl group. For instance, carvacrol could be alkylated with a shorter halo-aldehyde, such as 3-bromopropanal. The resulting 3-(5-isopropyl-2-methylphenoxy)propanal could then be subjected to a chain-extension reaction.

A common method for such an extension is the Wittig reaction . The aldehyde would be reacted with a phosphonium (B103445) ylide containing the remaining three carbons of the chain (e.g., propyltriphenylphosphonium bromide). This would generate an alkene, which would then require subsequent reduction (e.g., catalytic hydrogenation) and hydroboration-oxidation to yield the terminal primary alcohol, followed by oxidation to the final aldehyde. This multi-step route is generally more complex than the direct alkylation with a C6 chain.

Another approach involves the self-condensation of smaller aldehydes to build a longer carbon skeleton, followed by modifications. For example, a base-catalyzed self-condensation of isovaleraldehyde (B47997) can lead to longer-chain hydroxyaldehydes, which can then be further modified. google.com While not directly applicable to the synthesis of the target molecule's backbone in one step, such principles of C-C bond formation are fundamental in constructing varied alkyl chains.

Stereoselective Synthesis Considerations for Chiral Analogues

The molecular structure of this compound does not inherently possess a stereocenter. However, the synthesis of chiral analogues, for instance, where a stereocenter is introduced on the hexanal chain, necessitates stereoselective synthetic strategies. One prominent approach involves the use of chiral building blocks. For example, a chiral 6-halo-hexanal derivative could be employed in a Williamson ether synthesis with carvacrol. The synthesis of such chiral synthons can be achieved through various methods, including asymmetric catalysis or by sourcing from the chiral pool.

Another strategy for inducing chirality is through the use of chiral catalysts in the etherification step itself. While the classic Williamson ether synthesis is not inherently stereoselective at the ether linkage for this type of molecule, related asymmetric reactions can provide a basis for developing such methods. For instance, chiral phase-transfer catalysts have been shown to induce enantioselectivity in similar nucleophilic substitution reactions. Research into chiral phosphoric acid catalysis has also demonstrated success in the enantioselective construction of molecules with axial chirality, a concept that could be adapted to create novel chiral analogues. researchgate.net The development of such methods would be crucial for investigating the potential stereospecific bioactivity of different enantiomers of the target molecule's analogues.

The stereochemical outcome of such syntheses is highly dependent on the nature of the chiral auxiliary or catalyst used, as well as the reaction conditions. The "lactone concept," a strategy developed for the stereoselective synthesis of axially chiral biaryls, where the coupling partners are pre-organized via an ester linkage, could also inspire novel approaches for controlling stereochemistry in related systems. rsc.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. The Williamson ether synthesis, a probable route for its production, is influenced by several factors including the choice of base, solvent, temperature, and the nature of the leaving group on the hexanal derivative.

Base Selection: Strong bases are typically required to deprotonate the phenolic hydroxyl group of carvacrol to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The choice of base can significantly impact the reaction rate and the formation of byproducts. For instance, using a milder base like potassium carbonate might require higher temperatures but can offer better selectivity.

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often effective for SN2 reactions like the Williamson ether synthesis. rsc.org The choice of solvent can also affect the regioselectivity of the reaction, particularly if there are other potential nucleophilic sites on the molecule.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as elimination or decomposition. Optimization studies would involve monitoring the reaction progress at various temperatures to find the optimal balance between reaction time and yield.

Leaving Group: The reactivity of the 6-halo-hexanal derivative is dependent on the nature of the halogen. Generally, the reactivity follows the order I > Br > Cl. While 6-iodohexanal would be the most reactive, economic and stability considerations might favor the use of 6-bromohexanal (B1279084) or 6-chlorohexanal, with the reaction conditions adjusted accordingly.

A hypothetical optimization study for the synthesis of this compound via Williamson ether synthesis is presented in the table below. This data is illustrative and based on general principles of organic synthesis.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)2465
2NaHDMF251285
3NaHTHF66 (reflux)882
4K₂CO₃DMF801278
5Cs₂CO₃Acetonitrile82 (reflux)1090

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing an environmentally benign and sustainable process. Key areas of focus include the use of greener solvents, alternative energy sources, and atom-economical reaction pathways.

Alternative Solvents: Traditional solvents used in Williamson ether synthesis, such as DMF, are effective but pose environmental and health concerns. The exploration of greener alternatives is a key aspect of sustainable synthesis. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions, are attractive options. nih.gov Research has shown that solvent-free Williamson synthesis can be highly efficient, particularly when using solid bases like sodium bicarbonate or potassium carbonate. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. numberanalytics.com This can lead to substantial energy savings compared to conventional heating methods.

Catalytic Approaches: While the Williamson ether synthesis is not catalytic, related etherification reactions that are catalytic in nature could be explored. For instance, the development of a catalytic process that avoids the stoichiometric use of a strong base would be a significant green advancement. A patent describes a green and efficient synthesis of ether compounds from aldehydes and silanes under the action of a silver salt catalyst in solvent-free conditions, which could inspire novel, more atom-economical routes. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation Studies of 6 5 Isopropyl 2 Methylphenoxy Hexanal

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. dalalinstitute.comnumberanalytics.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Grignard Reaction: The reaction of 6-(5-Isopropyl-2-methylphenoxy)hexanal with Grignard reagents (R-MgX) is expected to produce secondary alcohols. The choice of the Grignard reagent determines the nature of the resulting alcohol. For instance, the addition of methylmagnesium bromide would yield 7-(5-isopropyl-2-methylphenoxy)heptan-2-ol.

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a new carbon-carbon double bond at the site of the original aldehyde. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.

Cyanohydrin Formation: The addition of hydrogen cyanide to this compound would result in the formation of a cyanohydrin, specifically 2-hydroxy-7-(5-isopropyl-2-methylphenoxy)heptanenitrile. This reaction is typically catalyzed by a base and provides a route to α-hydroxy acids upon subsequent hydrolysis of the nitrile group.

Table 1: Predicted Products of Nucleophilic Addition Reactions

Nucleophilic Reagent Product Name Product Structure
Methylmagnesium bromide 7-(5-isopropyl-2-methylphenoxy)heptan-2-ol C₁₇H₂₈O₂
Phenylmagnesium bromide 1-phenyl-6-(5-isopropyl-2-methylphenoxy)hexan-1-ol C₂₂H₃₀O₂
Sodium borohydride (B1222165) 6-(5-isopropyl-2-methylphenoxy)hexan-1-ol C₁₆H₂₆O₂

Controlled Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment of this compound with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) is expected to yield 6-(5-isopropyl-2-methylphenoxy)hexanoic acid. Milder oxidizing agents like silver oxide (Ag₂O) in the Tollens' test can also effect this transformation.

Reduction: The reduction of the aldehyde to a primary alcohol, 6-(5-isopropyl-2-methylphenoxy)hexan-1-ol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel would also accomplish this reduction.

Condensation Reactions

Condensation reactions involving the aldehyde group allow for the formation of larger, more complex molecules.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can undergo self-condensation to form an aldol adduct, 3-hydroxy-2-(4-(5-isopropyl-2-methylphenoxy)butyl)-8-(5-isopropyl-2-methylphenoxy)octanal. Subsequent dehydration of this adduct would lead to an α,β-unsaturated aldehyde. The compound can also participate in crossed aldol condensations with other enolizable and non-enolizable aldehydes or ketones.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base like piperidine. This reaction with this compound would produce an α,β-unsaturated dicarbonyl compound, which can be further manipulated synthetically.

Wittig and Horner-Wadsworth-Emmons Olefination

Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for alkene synthesis from aldehydes. wikipedia.org

Wittig Olefination: As mentioned earlier, the Wittig reaction converts the aldehyde to an alkene. The use of stabilized ylides generally favors the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a variation of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding Wittig ylides and often provide excellent stereoselectivity, favoring the formation of the (E)-alkene. The reaction of this compound with a phosphonate ylide, such as the one derived from triethyl phosphonoacetate, would yield an (E)-α,β-unsaturated ester. A key advantage of the HWE reaction is the facile removal of the phosphate (B84403) byproduct by aqueous extraction.

Reactivity of the Aryl Ether Moiety

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the benzene (B151609) ring is directed by the existing substituents: the methyl group, the isopropyl group, and the alkoxy group. All three are activating groups and are ortho-, para-directing.

The alkoxy group (-O-CH₂(CH₂)₄CHO) is a strong activating group. The methyl group (-CH₃) and the isopropyl group (-CH(CH₃)₂) are weaker activating groups. The directing effects of these groups will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Given the positions of the existing substituents (1-alkoxy, 2-methyl, 5-isopropyl), the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the powerful alkoxy directing group. Steric hindrance from the adjacent methyl and isopropyl groups may influence the relative rates of substitution at these positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 6-(4-Nitro-5-isopropyl-2-methylphenoxy)hexanal and 6-(6-Nitro-5-isopropyl-2-methylphenoxy)hexanal
Bromination Br₂, FeBr₃ 6-(4-Bromo-5-isopropyl-2-methylphenoxy)hexanal and 6-(6-Bromo-5-isopropyl-2-methylphenoxy)hexanal

Cleavage of the Ether Linkage under Various Conditions

The ether linkage in this compound represents a key reactive site. Generally, aryl ethers are known for their relative stability, requiring specific and often harsh conditions for cleavage. The cleavage of this bond would yield carvacrol (B1668589) (2-methyl-5-isopropylphenol) and 6-hydroxyhexanal. However, specific experimental data detailing the conditions required for the cleavage of the ether bond in this particular molecule are not documented in publicly available research.

Hypothetically, standard methods for aryl ether cleavage could be applied. These include:

Strong Acidic Conditions: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The steric hindrance around the aromatic ring, due to the isopropyl and methyl groups, might necessitate high temperatures and prolonged reaction times.

Lewis Acid Catalysis: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage, often under milder conditions than strong protic acids.

Reductive Cleavage: Certain methods involving reducing agents, like sodium in liquid ammonia (B1221849) (Birch reduction), can cleave aryl alkyl ethers, though this can also affect the aromatic ring itself.

Without specific studies, the optimal conditions, yields, and potential side reactions for the ether cleavage of this compound remain speculative.

Transformations of the Aliphatic Hexyl Chain

The hexanal (B45976) portion of the molecule offers a versatile scaffold for various chemical transformations, primarily centered around the aldehyde functional group and the saturated carbon chain.

Functionalization at Terminal or Internal Positions

The terminal aldehyde group is the most reactive site on the aliphatic chain. It can readily undergo a variety of well-established transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 6-(5-isopropyl-2-methylphenoxy)hexanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 6-(5-isopropyl-2-methylphenoxy)hexan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. For instance, Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds, leading to secondary alcohols.

Functionalization of the internal positions of the hexyl chain would be more challenging due to the lack of inherent reactivity of the C-H bonds. Such transformations would likely require radical-based reactions or advanced catalytic methods that are not documented for this specific molecule.

Cyclization Reactions Leading to Novel Ring Systems

The bifunctional nature of this compound, possessing both an aromatic ring and a reactive aldehyde, presents possibilities for intramolecular cyclization reactions to form new ring systems.

Intramolecular Friedel-Crafts Acylation: Under strong acid catalysis (e.g., polyphosphoric acid or a Lewis acid), the aldehyde could potentially acylate the electron-rich aromatic ring. The regioselectivity of this reaction would be directed by the existing isopropyl and methyl substituents.

Pictet-Spengler Type Reactions: If the aldehyde were first converted to an imine, subsequent intramolecular cyclization onto the aromatic ring could be envisioned, although this is more common with more activated aromatic systems.

Again, while these reactions are plausible based on general organic chemistry principles, their successful application to this compound has not been reported.

Catalytic Transformations of this compound

Catalysis offers a powerful tool for selective transformations, potentially enabling reactions under milder conditions and with higher efficiency.

Homogeneous Catalysis for Selective Conversions

Homogeneous catalysts, which are soluble in the reaction medium, could be employed for various selective transformations of the aldehyde group.

Catalytic Hydrogenation: Using a homogeneous catalyst like Wilkinson's catalyst ((Ph₃P)₃RhCl), the aldehyde could be selectively hydrogenated to the corresponding alcohol.

Hydrosilylation: The aldehyde can be hydrosilylated in the presence of a transition metal catalyst (e.g., based on rhodium or platinum), followed by hydrolysis to yield the primary alcohol.

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability.

Selective Hydrogenation: A variety of solid-supported metal catalysts (e.g., Pd/C, Pt/Al₂O₃, Raney Ni) could be used for the hydrogenation of the aldehyde. The choice of catalyst and reaction conditions (temperature, pressure) would be crucial to achieve high selectivity towards the alcohol and avoid cleavage of the ether linkage or reduction of the aromatic ring.

Oxidative Esterification: In the presence of a suitable heterogeneous catalyst and an alcohol, the aldehyde could be directly converted to an ester.

Derivatization Strategies for Structure-Reactivity Correlation

To elucidate the relationship between the molecular structure of this compound and its chemical reactivity, various derivatization strategies can be employed. These strategies focus on systematically modifying specific functional groups and structural features of the parent molecule. By observing the changes in reactivity of the resulting derivatives, a comprehensive structure-reactivity correlation can be established. The primary sites for derivatization on this compound are the aldehyde functional group, the aromatic ring, and the ether linkage.

Modification of the Aldehyde Group

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-(5-isopropyl-2-methylphenoxy)hexanoic acid. This transformation allows for the study of how the introduction of an acidic proton and a more electron-withdrawing group at this position affects the reactivity of the ether linkage and the aromatic ring.

Reduction to Alcohol: Reduction of the aldehyde to 6-(5-isopropyl-2-methylphenoxy)hexan-1-ol provides a derivative with a hydroxyl group. This change from a carbonyl to a hydroxyl group significantly alters the electronic and hydrogen-bonding capabilities at this terminus of the molecule.

Formation of Imines and Hydrazones: Condensation reactions with primary amines or hydrazines can form imines (Schiff bases) and hydrazones, respectively. royalsocietypublishing.org These derivatives introduce a C=N double bond, altering the conjugation and electronic properties of the side chain. The use of substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can create highly conjugated and colored derivatives, which are useful for both analytical and reactivity studies. hitachi-hightech.com

A summary of potential aldehyde derivatizations and their expected impact on reactivity is presented in Table 3.5.1.

Table 3.5.1: Derivatization of the Aldehyde Group and Expected Reactivity Changes

Derivative Name Structure of Modified Group Expected Impact on Reactivity
6-(5-Isopropyl-2-methylphenoxy)hexanoic acid -COOH Increased acidity; potential for intramolecular catalysis.
6-(5-Isopropyl-2-methylphenoxy)hexan-1-ol -CH₂OH Introduction of hydrogen bonding donor/acceptor capabilities.
N-Alkyl-6-(5-isopropyl-2-methylphenoxy)hexan-1-amine -CH₂NHR Introduction of a basic center; potential for protonation.
This compound oxime -CH=NOH Altered electronics of the side chain; potential for further rearrangement reactions.

Substitution on the Aromatic Ring

The electronic properties of the aromatic ring can be modulated by the introduction of various substituents. This allows for the investigation of how the electron density of the phenoxy group influences the reactivity of the ether linkage and the aldehyde functionality through inductive and resonance effects. The existing alkyl groups direct electrophilic substitution primarily to the ortho and para positions relative to the activating ether and methyl groups. numberanalytics.com

Nitration: Introduction of a nitro group (-NO₂) at positions ortho or para to the ether linkage would significantly withdraw electron density from the ring. This would be expected to decrease the nucleophilicity of the phenoxy oxygen and potentially increase the rate of nucleophilic attack on the aromatic ring itself under certain conditions. masterorganicchemistry.com

Halogenation: The introduction of halogens (e.g., -Cl, -Br) would provide a mild deactivating effect through induction but an activating effect through resonance. Studying the reactivity of these derivatives can help to dissect the relative contributions of these opposing electronic effects.

Acylation: Friedel-Crafts acylation would introduce a strongly deactivating acetyl group onto the ring, further reducing its electron density and influencing the reactivity of the distal aldehyde group.

Table 3.5.2 outlines potential aromatic ring derivatizations and their anticipated effects on the molecule's reactivity.

Table 3.5.2: Aromatic Ring Derivatizations and Their Predicted Influence on Reactivity

Derivative Name Position of Substitution Type of Substituent Predicted Influence on Reactivity
6-(4-Nitro-5-isopropyl-2-methylphenoxy)hexanal 4-position Electron-withdrawing (-NO₂) Decreased reactivity towards electrophiles; potential activation towards nucleophilic aromatic substitution.
6-(4-Bromo-5-isopropyl-2-methylphenoxy)hexanal 4-position Electron-withdrawing (inductive), Electron-donating (resonance) Modulated reactivity based on the balance of inductive and resonance effects.

Alteration of the Ether Linkage and Alkyl Chain

While more synthetically challenging, modifications to the ether linkage and the hexyl chain can provide crucial insights into the role of this structural component.

Ether Cleavage: Cleavage of the ether bond using strong acids like HBr or HI would yield carvacrol (5-isopropyl-2-methylphenol) and 6-bromohexanal (B1279084) or 6-iodohexanal. libretexts.org This reaction itself is a measure of the ether's reactivity.

Variation of the Alkyl Chain Length: Synthesizing analogs with shorter or longer alkyl chains (e.g., 4-(5-isopropyl-2-methylphenoxy)butanal or 8-(5-isopropyl-2-methylphenoxy)octanal) would allow for the study of how the distance between the aromatic ring and the aldehyde group affects intramolecular interactions and reactivity. A shorter chain might enhance electronic effects transmitted through space, while a longer chain would diminish them.

These derivatization strategies, when combined with detailed kinetic and mechanistic studies of the resulting compounds, provide a powerful framework for building a comprehensive structure-reactivity profile for this compound.

Spectroscopic and Structural Elucidation of 6 5 Isopropyl 2 Methylphenoxy Hexanal and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the determination of molecular structure in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 6-(5-isopropyl-2-methylphenoxy)hexanal, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy reveals the distinct electronic environments of the hydrogen atoms within a molecule. The spectrum for this compound would be expected to show a series of signals, each characterized by its chemical shift (δ), integration value (representing the number of protons), and multiplicity (splitting pattern).

The aldehydic proton is expected to be the most downfield signal, typically appearing around 9.8 ppm as a triplet due to coupling with the adjacent methylene (B1212753) group. The aromatic protons on the substituted benzene (B151609) ring would appear in the range of 6.6-7.0 ppm. The methylene group adjacent to the ether oxygen (O-CH₂) would be deshielded, resonating around 3.9 ppm, while the other methylene groups of the hexyl chain would produce a complex series of multiplets in the 1.4-1.8 ppm region. The methine proton of the isopropyl group is anticipated around 2.8 ppm as a septet, and the methyl protons of the isopropyl group would yield a doublet near 1.2 ppm. The methyl group attached to the aromatic ring would appear as a singlet around 2.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aldehyde (-CHO) ~9.8 Triplet (t) 1H
Aromatic (Ar-H) ~6.6 - 7.0 Multiplet (m) 3H
Alkoxy (-O-CH₂-) ~3.9 Triplet (t) 2H
Isopropyl (-CH(CH₃)₂) ~2.8 Septet (sept) 1H
Alkyl Chain (-CH₂-CHO) ~2.5 Multiplet (m) 2H
Aromatic Methyl (Ar-CH₃) ~2.1 Singlet (s) 3H
Alkyl Chain (-CH₂-) ~1.4 - 1.8 Multiplet (m) 4H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around 202 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with the oxygen-bearing carbon being the most deshielded. The carbon of the methylene group attached to the ether oxygen would appear around 68 ppm. The various aliphatic carbons of the hexyl chain and the isopropyl group would resonate in the upfield region of the spectrum (14-45 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) ~202
Aromatic (C-O) ~157
Aromatic (C-isopropyl) ~147
Aromatic (C-CH₃) ~127
Aromatic (CH) ~111 - 125
Alkoxy (-O-CH₂) ~68
Alkyl Chain (-CH₂-CHO) ~44
Isopropyl (-CH(CH₃)₂) ~34
Alkyl Chain (-CH₂-) ~22 - 29
Isopropyl (-CH(CH₃)₂) ~24

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent protons in the hexanal (B45976) chain (e.g., the aldehyde proton at ~9.8 ppm and the adjacent CH₂ protons at ~2.5 ppm) and within the isopropyl group (the methine proton at ~2.8 ppm and the methyl protons at ~1.2 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~68 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the -O-CH₂- protons (~3.9 ppm) to the aromatic carbon attached to the oxygen (~157 ppm).

Correlations from the aromatic methyl protons (~2.1 ppm) to the adjacent aromatic carbons.

A correlation from the aldehydic proton (~9.8 ppm) to the carbonyl carbon (~202 ppm) and the adjacent methylene carbon (~44 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be particularly useful in confirming the substitution pattern on the aromatic ring. For instance, a NOESY correlation between the aromatic methyl protons (~2.1 ppm) and the adjacent aromatic proton would confirm their spatial closeness, solidifying the 1,2,4-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₂₄O₂. nih.gov HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can then be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₆H₂₄O₂ nih.gov
Calculated Exact Mass 248.17763 nih.gov

This level of precision allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

In mass spectrometry, molecules often fragment in a characteristic and reproducible manner upon ionization. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, key fragmentations would be expected to occur at the ether linkage and within the aliphatic chain.

The molecular ion peak would be observed at m/z 248. The most prominent fragmentation would likely be the cleavage of the C-O ether bond. This can occur in two ways:

Cleavage retaining the charge on the aromatic portion: This would result in a fragment ion corresponding to the 5-isopropyl-2-methylphenoxy radical cation at m/z 149.

Cleavage retaining the charge on the aliphatic chain: This would produce a hexanal-derived fragment.

Another characteristic fragmentation for aldehydes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This would lead to a neutral enol fragment and a charged alkene.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted) Proposed Fragment Structure Fragmentation Pathway
248 [C₁₆H₂₄O₂]⁺ Molecular Ion
150 [C₁₀H₁₄O]⁺ 5-Isopropyl-2-methylphenol ion
149 [C₁₀H₁₃O]⁺ 5-Isopropyl-2-methylphenoxy fragment
135 [C₉H₁₁O]⁺ Loss of methyl from the m/z 150 fragment
99 [C₆H₁₁O]⁺ Hexanal fragment
57 [C₄H₉]⁺ Butyl fragment from the hexanal chain

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in determining the purity of this compound and identifying any potential impurities or related components in a sample.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification.

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint of the compound. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, which for this compound is 248.36 g/mol . orgchemboulder.com

The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragmentation would be expected. Aliphatic aldehydes often undergo a McLafferty rearrangement if they possess a hydrogen on the gamma-carbon, which is the case here. libretexts.orgpressbooks.pub This rearrangement would result in the formation of a neutral alkene fragment and a charged enol fragment. Another common fragmentation pathway for aldehydes is the α-cleavage, the breaking of the bond between the carbonyl group and the adjacent carbon. libretexts.org

Furthermore, the fragmentation of the aromatic portion of the molecule would yield ions characteristic of the substituted phenoxy group. The presence of ions corresponding to the isopropyl and methyl groups would also be anticipated. The analysis of these fragments allows for the unambiguous identification of the compound. Methods for the GC-MS analysis of aldehydes, including hexanal, have been developed, often involving derivatization to enhance sensitivity and chromatographic performance. nih.govresearchgate.netnih.govredalyc.org

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/Characteristic
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol orgchemboulder.com
Molecular Ion (M⁺) m/z 248
Key Fragmentation Pathways McLafferty Rearrangement, α-Cleavage
Characteristic Fragments Fragments corresponding to the substituted phenoxy moiety, isopropyl group, and the hexanal chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups: the aldehyde and the aryl ether.

Aldehyde Group (C=O and C-H stretching): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of a saturated aliphatic aldehyde is expected in the region of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, two characteristic, moderately intense C-H stretching vibrations for the aldehyde proton (CHO) are anticipated around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org The latter is often a clear indicator of an aldehyde functional group. orgchemboulder.com

Aryl Alkyl Ether (C-O stretching): Aryl alkyl ethers typically display two characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.comquimicaorganica.orgspectroscopyonline.compressbooks.pub

Aromatic Ring (C=C and C-H stretching): The presence of the substituted benzene ring will give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. The substitution pattern on the benzene ring may also result in characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Alkyl Groups (C-H stretching and bending): The aliphatic hexyl chain and the isopropyl and methyl substituents will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations at lower frequencies.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde C=O Stretch1740-1720 orgchemboulder.comlibretexts.org
C-H Stretch2830-2800 and 2730-2700 orgchemboulder.compressbooks.publibretexts.org
Aryl Alkyl Ether Asymmetric C-O Stretch~1250 blogspot.comquimicaorganica.orgspectroscopyonline.compressbooks.pub
Symmetric C-O Stretch~1040 blogspot.comquimicaorganica.orgspectroscopyonline.compressbooks.pub
Aromatic Ring C=C Stretch1600-1450
C-H Stretch>3000
Alkyl Groups C-H Stretch3000-2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is primarily influenced by the substituted benzene ring. Aromatic compounds exhibit characteristic absorption bands due to π → π* transitions. uobabylon.edu.iqyoutube.com For a substituted benzene ring like the one in this molecule, one would expect to observe a strong absorption band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker, more structured band (the B-band) at longer wavelengths (around 250-280 nm). The exact position and intensity of these bands are sensitive to the nature and position of the substituents on the ring. For instance, thymol (B1683141), a precursor to the aromatic portion of this molecule, absorbs UV radiation maximally at 274 nm. optica.org

The aldehyde functional group also contains a chromophore (C=O). It can undergo a weak n → π* transition, which typically appears at longer wavelengths (around 270-300 nm). However, this absorption is often weak and may be obscured by the stronger absorptions of the aromatic ring. researchgate.net The aliphatic ether linkage does not significantly contribute to the UV-Vis spectrum in the typically measured range. uobabylon.edu.iq

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

ChromophoreElectronic TransitionPredicted λmax (nm)
Substituted Benzene Ring π → π* (E-band)~200-220
π → π* (B-band)~250-280 optica.org
Aldehyde (C=O) n → π*~270-300 researchgate.net

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Compounds

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the hexanal chain, would lead to enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for studying such chiral molecules. libretexts.org These methods measure the differential absorption of left and right circularly polarized light. acs.org

VCD spectroscopy, the vibrational analogue of ECD, provides information about the stereochemistry of a molecule. nih.govresearchgate.net Since all chiral molecules are VCD active, this technique can be used to determine the absolute configuration of a chiral analogue of this compound by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. nih.gov Studies on chiral ethers have demonstrated the sensitivity of VCD to conformational changes. nih.govrsc.orgrsc.org

ECD spectroscopy, on the other hand, probes the electronic transitions of chiral molecules. The Cotton effect, the characteristic shape of an ECD band, can provide valuable information about the stereochemical environment of the chromophore. For a chiral analogue of the target compound, the aromatic ring and the carbonyl group would act as chromophores, and their ECD signals would be indicative of the molecule's absolute configuration.

The application of these chiroptical techniques would be essential for the stereochemical assignment of any synthesized or isolated chiral analogues of this compound. nih.govrsc.org

Computational Chemistry Investigations of 6 5 Isopropyl 2 Methylphenoxy Hexanal

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational investigation of 6-(5-Isopropyl-2-methylphenoxy)hexanal involves the optimization of its molecular geometry. This process aims to identify the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Given the molecule's flexibility, particularly in the hexanal (B45976) chain and the ether linkage, multiple conformations are expected.

Electronic Structure Calculations

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. youtube.comucsb.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted phenoxy ring, which can act as a nucleophile. youtube.com The LUMO, conversely, is anticipated to be centered on the electrophilic carbon atom of the aldehyde group. youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

OrbitalEnergy (eV)Primary Localization
HOMO-6.5Phenoxy ring
LUMO-1.2Aldehyde group
HOMO-LUMO Gap5.3-

Note: The values in this table are illustrative and based on typical values for similar organic molecules.

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the ESP map would likely show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the ether and aldehyde groups, indicating their nucleophilic character. A region of positive potential (typically colored blue) would be expected around the hydrogen atom of the aldehyde group and potentially on the aromatic protons. libretexts.org This analysis is instrumental in understanding non-covalent interactions and the initial stages of chemical reactions. acs.org

Reaction Mechanism Studies through Transition State Search

Computational methods can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are common transformations. A transition state search would be conducted to identify the high-energy intermediate state that connects the reactants and products. smu.edu

For a hypothetical reaction, such as the nucleophilic addition to the carbonyl group, calculations would determine the energy barrier (activation energy) of the reaction. acs.org By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactant to product via the transition state can be visualized, providing a detailed understanding of the bond-forming and bond-breaking processes. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. pku.edu.cnresearchgate.net By simulating the molecule's motion, a more comprehensive sampling of its conformational space can be achieved than with static calculations alone. researchgate.net This is particularly important for a flexible molecule with a long alkyl chain. acs.orgacs.org

MD simulations would reveal the accessible conformations in a given environment (e.g., in a solvent or at an interface) and the timescales of transitions between them. Furthermore, simulations of multiple molecules could be used to study intermolecular interactions, such as the tendency for the aromatic rings to stack or for the polar aldehyde groups to form hydrogen bonds with suitable partners. This information is critical for understanding the bulk properties and behavior of the compound. nih.gov

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the three-dimensional structure and electronic distribution of a molecule. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies and for predicting the chemical reactivity of molecules. The calculation of these parameters for this compound is typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-electron systems. mdpi.comirjweb.com A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

Once the optimized geometry is obtained, a range of quantum chemical descriptors can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several other global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). irjweb.com

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. A higher hardness value indicates greater stability and lower reactivity. mdpi.comirjweb.com

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. irjweb.com

The correlation between these descriptors and the chemical reactivity of this compound can be understood by analyzing its functional groups. The aldehyde group is known to be reactive, particularly towards nucleophilic attack at the carbonyl carbon. The lone pairs on the ether oxygen and the π-electrons of the aromatic ring also contribute to the molecule's reactivity, potentially acting as nucleophilic centers.

The calculated quantum chemical descriptors can predict the most likely sites for electrophilic and nucleophilic attacks. For instance, regions with a high negative electrostatic potential are prone to electrophilic attack, while areas with a positive electrostatic potential are susceptible to nucleophilic attack. nih.gov In this compound, the carbonyl oxygen would be a likely site for electrophilic attack, whereas the carbonyl carbon would be a primary target for nucleophiles.

A hypothetical set of calculated quantum chemical descriptors for this compound, based on DFT calculations, is presented in the table below.

Quantum Chemical DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Electrophilicity Index (ω)2.80 eV

In Silico Spectroscopic Prediction and Validation

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the molecular structure. The primary spectroscopic techniques for organic compounds are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

In silico IR spectra are typically calculated from the optimized molecular geometry. The vibrational frequencies and their corresponding intensities are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the predicted IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹. youtube.com

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹. youtube.com

C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption due to the asymmetric C-O-C stretch is predicted to appear in the range of 1200-1275 cm⁻¹. spectroscopyonline.com The symmetric stretch would be found at a lower wavenumber.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Absorption bands corresponding to the stretching of C-H bonds in the isopropyl and hexyl chains would be observed in the 2850-2960 cm⁻¹ range.

A hypothetical table of predicted significant IR absorption bands for this compound is provided below.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aliphatic C-H Stretch2850-2960Medium to Strong
Aldehyde C-H Stretch2725, 2825Weak
Aldehyde C=O Stretch1725Strong
Aromatic C=C Stretch1500-1600Medium to Weak
Aromatic Ether C-O-C Stretch1245Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the different types of protons:

Aromatic Protons: Signals in the range of 6.8-7.3 ppm. libretexts.org

Aldehyde Proton: A downfield signal around 9.8 ppm.

Protons on the Carbon next to the Ether Oxygen (O-CH₂): A triplet around 4.0 ppm. libretexts.orgpressbooks.pubopenstax.org

Protons of the Isopropyl and Hexyl Chains: Signals in the upfield region of 0.9-2.6 ppm.

The predicted ¹³C NMR spectrum would also show characteristic chemical shifts:

Carbonyl Carbon (Aldehyde): A signal far downfield, around 202 ppm.

Aromatic Carbons: Signals in the 110-160 ppm range. libretexts.org

Carbon attached to the Ether Oxygen (O-CH₂): A signal in the range of 60-70 ppm. libretexts.orgopenstax.org

Carbons of the Isopropyl and Hexyl Chains: Signals in the upfield region of 14-40 ppm.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound is shown below.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.78202.5
Aromatic Ring6.8 - 7.2112 - 158
Ether Linkage (-O-CH₂-)3.9568.0
Isopropyl Group (-CH(CH₃)₂)3.0 (septet), 1.2 (doublet)34.0, 24.0
Hexanal Chain (-CH₂-)1.4 - 2.522.0 - 32.0

The validation of these in silico predictions would require experimental spectroscopic analysis of a synthesized sample of this compound. A close agreement between the predicted and experimental spectra would confirm the structure of the molecule and validate the computational methodology used.

Exploration of Biological Activities and Molecular Mechanisms of 6 5 Isopropyl 2 Methylphenoxy Hexanal and Its Analogues

In Vitro Biological Activity Screening Methodologies

There is no available information on any in vitro screening that has been performed on 6-(5-Isopropyl-2-methylphenoxy)hexanal. Consequently, details on the specific methodologies that would be used for such a novel compound are not available.

Enzyme Inhibition/Activation Studies (e.g., for specific metabolic enzymes, oxidoreductases)

No studies have been published that investigate the effect of this compound on any enzymes.

Receptor Binding and Ligand-Target Interaction Profiling

There is no data available from receptor binding assays or other ligand-target interaction studies for this compound.

Cell-Based Assays for Cellular Response Mechanisms (e.g., pathway modulation, specific cellular processes)

No cell-based assay results have been reported in the scientific literature for this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

As there is no identified biological activity for the parent compound, no structure-activity relationship (SAR) studies have been conducted on any of its derivatives.

Mechanistic Investigations of Observed Bioactivity

Given the lack of any observed bioactivity, no mechanistic investigations have been undertaken.

Identification of Putative Molecular Targets

Without any data on its biological effects, no putative molecular targets for this compound have been identified.

Elucidation of Intracellular Signaling Pathways Involved

Thymol (B1683141) and its derivatives have been reported to modulate inflammatory responses, a process intricately linked to various signaling pathways. researchgate.net In the context of cancer, thymol has been shown to affect the PI3K/AKT and ERK signaling pathways in colorectal cancer cells, which are crucial for cell migration. mdpi.com Furthermore, activation of the Wnt/β-catenin signaling pathway has been observed in the HCT-116 cell line upon treatment with thymol. mdpi.com

Recent studies have also identified thymol as an inhibitor of the Aryl Hydrocarbon Receptor (AHR) signaling pathway in lung adenocarcinoma cells. nih.gov Thymol was found to significantly inhibit the protein levels of IL4I1 and block the nuclear translocation of AHR. nih.gov This inhibition of AHR signaling also led to a decrease in the mRNA levels of AHR target genes. nih.gov

The anticancer activity of thymol derivatives is often attributed to their ability to induce apoptosis. This process is governed by a complex network of signaling molecules. Research has shown that thymol derivatives can induce apoptosis through the production of intracellular reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and activation of pro-apoptotic proteins like Bax. nih.gov The activation of caspases, such as caspase 3 and caspase 7, which are key executioners of apoptosis, has also been observed following treatment with phenol (B47542) derivatives. nih.gov

Table 1: Investigated Signaling Pathways for Thymol and its Derivatives

Cell Line Compound Pathway Investigated Outcome Reference
HT-29 (Colorectal Cancer) Thymol PI3K/AKT, ERK Inhibition of cell migration mdpi.com
HCT-116 (Colorectal Cancer) Thymol Wnt/β-catenin Activation mdpi.com
LLC (Lung Adenocarcinoma) Thymol AHR Signaling Inhibition, blocks nuclear translocation of AHR nih.gov
A549 (Lung Adenocarcinoma) Thymol AHR Signaling Inhibition nih.gov
Various Cancer Cell Lines Thymol Derivatives Apoptosis Pathways Induction of ROS, mitochondrial depolarization, Bax activation nih.gov
U2OS (Osteosarcoma) Tetrahydroquinoline derivative Apoptosis Pathways Caspase 3/7 mediated cell death nih.gov
HEK293 Tetrahydroquinoline derivative Apoptosis Pathways Caspase 3/7 mediated cell death nih.gov

Computational Biology and In Silico Docking for Target Prediction and Binding Affinity

Computational methods, including molecular docking and network pharmacology, are powerful tools for predicting the biological targets of novel compounds and understanding their binding affinities. For analogues of this compound, such as thymol and carvacrol (B1668589) derivatives, these approaches have been employed to identify potential anticancer targets. rsc.org

In silico studies have successfully identified potential biological targets related to cancer for thymol and carvacrol derivatives. rsc.org One such study utilized network pharmacology and molecular docking to predict and assess these targets. The analysis revealed that the AKT1 protein, a key node in cell signaling, could be a core target for the most active thymol and carvacrol analogues. rsc.org Molecular docking simulations further identified a specific binding pocket within the AKT1 protein where these active compounds are predicted to bind. rsc.org

The use of computational analysis in conjunction with traditional structure-activity relationship studies has proven effective in identifying promising analogues of thymol and carvacrol with enhanced anticancer potential and in providing a comprehensive analysis of their likely biological targets. rsc.org This approach allows for a more rational design of new derivatives with improved therapeutic properties.

Design and Synthesis of Advanced Biological Probes

The development of advanced biological probes is essential for studying the mechanisms of action of bioactive molecules. For phenol derivatives, the design and synthesis of fluorescent and colorimetric molecular probes have been a focus of research. nih.gov These probes are designed to bind to specific biologically important anions, allowing for their detection and the study of their roles in biological processes. nih.gov

One example is a molecular probe based on a phenanthroline derivative containing phenol groups. nih.gov This probe was designed to evaluate its binding ability to various anions through theoretical investigations, UV-Vis and fluorescence spectroscopy, and 1H-NMR titration experiments. nih.gov The results indicated that the probe exhibited strong binding ability for the dihydrogen phosphate (B84403) anion (H2PO4-). nih.gov

The synthesis of such probes often involves multi-step chemical reactions. For instance, the synthesis of NHS-functionalized THP derivatives for use in PET imaging probes involves several steps, including the creation of ester derivatives and subsequent coupling to targeting molecules. mdpi.com Similarly, the synthesis of phenol-derivatives with potential anticancer activity has been reported, involving the reaction of various starting materials to create a library of compounds for biological screening. nih.gov The synthesis of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides has also been achieved by coupling the corresponding phenoxyacetic acid with amino acid esters or dipeptides using a coupling agent. researchgate.net

The ability to synthesize highly functionalized phenols is crucial for creating these advanced probes and other valuable materials. rsc.org Direct Csp2–H functionalization of simple, unprotected phenols is an increasingly interesting and powerful method for constructing novel Csp2–C bonds in an efficient manner. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thymol (2-isopropyl-5-methylphenol)
Carvacrol
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol

Potential Applications and Future Research Directions for 6 5 Isopropyl 2 Methylphenoxy Hexanal

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of 6-(5-Isopropyl-2-methylphenoxy)hexanal, featuring two distinct reactive sites—the aldehyde and the aromatic ring—positions it as a valuable building block in the synthesis of more complex molecules. The aldehyde functionality is particularly versatile, readily undergoing a variety of chemical transformations.

The aldehyde group can participate in numerous carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. These include:

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy aldehydes or ketones, which can be further elaborated. ncert.nic.in

Wittig Reaction: Conversion of the aldehyde to an alkene with a wide range of substituents.

Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl carbon to produce secondary alcohols.

Reductive Amination: Formation of amines by reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other classes of compounds such as esters and ethers. google.com The presence of the phenoxy ether linkage provides thermal and chemical stability, allowing for selective reactions at the aldehyde terminus. The aromatic ring itself can undergo electrophilic substitution reactions, although the ether linkage may direct incoming substituents to specific positions.

The bifunctional nature of this molecule makes it an interesting candidate for the synthesis of heterocyclic compounds, polymers, and other complex architectures where the thymol-like fragment can be incorporated to impart specific properties.

Exploration in Materials Science

The unique combination of a rigid aromatic group and a flexible aliphatic chain in this compound suggests its potential use in the field of materials science.

Precursors for Polymer Synthesis

The aldehyde functionality of this compound allows it to be a monomer in various polymerization reactions. For instance, it could undergo condensation polymerization with other monomers containing active hydrogen atoms, such as phenols, ureas, or melamines, to form thermosetting resins. The resulting polymers would incorporate the bulky and hydrophobic thymol-like moiety, which could influence the material's properties, such as thermal stability, solubility, and mechanical strength.

Another potential route is through its conversion to other polymerizable functional groups. For example, reduction of the aldehyde to an alcohol would yield a monomer suitable for polyester (B1180765) or polyurethane synthesis. Oxidation to a carboxylic acid would provide a monomer for polyamide or polyester production.

Components in Functional Materials

The phenoxy ether portion of the molecule, derived from thymol (B1683141), could impart specific functionalities to materials. Thymol and its derivatives are known for their biological properties, and incorporating this structure into a material could lead to the development of functional polymers with antimicrobial or antioxidant characteristics.

Moreover, the aromatic ring and ether linkage can influence the optical and electronic properties of materials. While this compound itself is not listed as a material for aggregation-induced emission or as an electronic material, its structural motifs are found in more complex systems with such properties. bldpharm.com Further research could explore its use as a building block for liquid crystals, photoactive materials, or as a component in specialty coatings and adhesives where its hydrophobic nature and potential for hydrogen bonding (after transformation of the aldehyde) could be advantageous.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H24O2PubChem
Molecular Weight 248.36 g/mol PubChem
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 8PubChem
Exact Mass 248.177630004 DaPubChem
Topological Polar Surface Area 26.3 ŲPubChem

This data is computationally generated and has not been experimentally verified.

Research in the Context of Flavor and Fragrance Chemistry (Focus on chemical aspects and synthesis)

While there is no specific information on the olfactory properties of this compound, its structural components are found in known aroma chemicals. The aldehyde group is a key feature in many fragrance and flavor compounds, often contributing to citrusy, green, or fatty notes. ncert.nic.in The phenoxy ether, particularly one derived from a phenol (B47542) like thymol, can contribute woody, spicy, or medicinal notes. thegoodscentscompany.com

Structure-Odor/Flavor Relationships from a Chemical Perspective

The relationship between molecular structure and odor is complex, but some general principles can be applied. The volatility of the compound, governed by its molecular weight and polarity, will determine its impact. The shape and electronic properties of the molecule will dictate its interaction with olfactory receptors.

To systematically study the structure-odor relationship, a series of analogous compounds could be synthesized. For example, varying the length of the alkyl chain (e.g., from butanal to octanal) would likely modulate the fatty and green character. Modifications to the aromatic ring, such as altering the position or nature of the alkyl substituents, would fine-tune the spicy and woody notes.

Table 2: Olfactory Characteristics of Structurally Related Aldehydes

CompoundChemical StructureOdor Profile
Hexanal (B45976) CH3(CH2)4CHOFatty, green, grassy
2-Isopropyl-5-methyl-2-hexenal C10H18OPowerful, herbaceous-resinous, slightly minty, woody-lavender undertone. vedantu.comnih.gov
Phenoxyacetaldehyde C6H5OCH2CHOGreen, floral, hyacinth
Cinnamic Aldehyde C6H5CH=CHCHOWarm, spicy, cinnamon

This table provides examples of related compounds to illustrate potential odor contributions and is not predictive of the exact scent of this compound.

Environmental Considerations and Theoretical Fate of 6 5 Isopropyl 2 Methylphenoxy Hexanal

Theoretical Assessment of Biodegradation Pathways

The primary theoretical biodegradation steps include:

Oxidation of the Aldehyde: The terminal aldehyde group is a likely initial point of microbial attack. Aldehyde dehydrogenases can readily oxidize the hexanal (B45976) moiety to the corresponding carboxylic acid, 6-(5-isopropyl-2-methylphenoxy)hexanoic acid. This transformation generally reduces the reactivity of the molecule.

Ether Bond Cleavage: The ether linkage is a critical point for degradation. Microorganisms, particularly bacteria like Rhodococcus species, are known to cleave ether bonds. nih.gov This is often accomplished by monooxygenase or dioxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen (O-dealkylation) or attack the aromatic ring. frtr.govacs.org Cleavage would result in the formation of two separate molecules: carvacrol (B1668589) (5-isopropyl-2-methylphenol) and a six-carbon aliphatic chain derivative (e.g., 6-hydroxyhexanal).

Aromatic Ring Degradation: Following ether cleavage, the resulting phenolic compound, carvacrol, would undergo further degradation. Bacteria are known to degrade aromatic compounds through various catabolic pathways, often involving ring-hydroxylating dioxygenases that open up the aromatic ring, leading to intermediates that can enter central metabolic cycles. nih.govresearchgate.net

Alkyl Chain Degradation: Both the hexanal/hexanoic acid side chain and the isopropyl group on the aromatic ring are susceptible to degradation. The aliphatic chain can be shortened via beta-oxidation, a common microbial pathway for breaking down fatty acids.

Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, are computational tools used to predict the environmental fate of chemicals. aftonchemical.comeuropa.eu While a specific prediction for this compound is not publicly available, such models use the chemical structure to estimate properties like biodegradability, often categorizing it based on the probability of rapid degradation. aftonchemical.comnih.gov

Table 1: Theoretical Biodegradation Products of 6-(5-Isopropyl-2-methylphenoxy)hexanal

Initial ReactantKey TransformationPrimary Theoretical Products
This compoundAldehyde Oxidation6-(5-Isopropyl-2-methylphenoxy)hexanoic acid
This compoundEther CleavageCarvacrol (5-Isopropyl-2-methylphenol) and 6-hydroxyhexanal
6-(5-Isopropyl-2-methylphenoxy)hexanoic acidEther CleavageCarvacrol and 6-hydroxyhexanoic acid
CarvacrolAromatic Ring CleavageVarious aliphatic acids (e.g., dicarboxylic acids)

Potential for Abiotic Environmental Transformation (e.g., hydrolysis, photolysis)

Abiotic processes, which are not mediated by living organisms, can also contribute to the transformation of chemical compounds in the environment.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). vedantu.com Significant cleavage of the ether bond would likely require more extreme acidic conditions, which are not common in most natural waters. vedantu.commasterorganicchemistry.com The aldehyde functional group can undergo reversible hydration in the presence of water to form a geminal diol, but this does not represent a permanent degradation pathway. masterorganicchemistry.com

Photolysis: Photolysis, or degradation by light, is a more probable abiotic transformation pathway for this compound due to the presence of the aromatic ring, which acts as a chromophore capable of absorbing ultraviolet (UV) radiation from sunlight. nih.gov

Direct Photolysis: The molecule could directly absorb sunlight, leading to an excited state that could result in the cleavage of chemical bonds. The phenoxy ether bond is a potential target for such photodissociation. nih.gov

Indirect Photolysis: This process involves photosensitizing substances naturally present in water (like humic acids). These substances absorb sunlight and generate highly reactive species, such as hydroxyl radicals (•OH) or singlet oxygen, which can then attack and degrade the compound. nih.gov Indirect photolysis is often a significant degradation route for organic pollutants in sunlit surface waters.

The ultimate products of photolysis can be complex and may include hydroxylated derivatives or cleavage products like carvacrol and various oxidized forms of the hexanal side chain. nih.gov

Adherence to Green Chemistry Principles in Manufacturing and Use

The synthesis of this compound can be evaluated against the principles of green chemistry, which aim to reduce waste and hazardous substance use.

Atom Economy: Traditional syntheses of aryl ethers, like the Williamson ether synthesis, often have moderate atom economy due to the use of a base and the formation of a salt byproduct. numberanalytics.com The ideal synthesis would maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents and reagents. The classical Williamson synthesis may use polar aprotic solvents, some of which have environmental and health concerns. Modern variations aim to use greener solvents like water or to perform the reaction under solvent-free conditions. mdpi.com

Catalysis: The development of catalytic methods is a cornerstone of green chemistry. For aryl ether synthesis, alternatives to stoichiometric bases include copper-catalyzed (Ullmann condensation, Chan-Lam coupling) or palladium-catalyzed coupling reactions, which can proceed under milder conditions. numberanalytics.com A catalytic version of the Williamson ether synthesis (CWES) at high temperatures has also been developed to use less reactive, and often safer, alkylating agents like alcohols. acs.org

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. Microwave-assisted synthesis is another approach that can sometimes reduce reaction times and energy input. nih.gov

Table 2: Comparison of Synthesis Methods for Aryl Ethers

MethodTypical ReagentsGreen Chemistry Considerations
Williamson Ether SynthesisPhenoxide, Alkyl Halide, Stoichiometric BaseGenerates salt waste; may use hazardous solvents. numberanalytics.com
Ullmann CondensationAryl Halide, Alcohol, Copper Catalyst, BaseCatalytic in copper, but often requires high temperatures. numberanalytics.com
Chan-Lam CouplingAryl Boronic Acid, Alcohol, Copper Catalyst, OxidantBroader substrate scope and often milder conditions. numberanalytics.com
Catalytic Williamson (CWES)Phenol (B47542), Alcohol, Catalytic BaseHigh temperature process, but avoids alkyl halides and salt byproducts. acs.org

Development of Analytical Methods for Environmental Monitoring

To assess the environmental presence and fate of this compound, sensitive and selective analytical methods are required. The choice of method depends on the environmental matrix (e.g., water, sediment, biota). env.go.jp

Sample Preparation: Due to the expected low concentrations in environmental samples, a pre-concentration step is essential. For water samples, this is typically achieved using liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with a sorbent that can retain semi-volatile organic compounds. env.go.jpnih.gov For solid matrices like sediment or soil, techniques such as Soxhlet extraction or ultrasonic extraction would be employed. env.go.jp

Instrumental Analysis: The most suitable techniques for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying trace levels of volatile and semi-volatile organic compounds. cdc.gov The compound's volatility and thermal stability make it well-suited for GC analysis. The mass spectrometer provides high selectivity and structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (LC-MS) detector is another powerful technique. nih.gov It is particularly useful if the compound or its degradation products are less volatile or thermally labile.

The development of a specific analytical method would involve optimizing the extraction and cleanup procedures to remove interfering substances from the sample matrix and establishing instrumental conditions for optimal separation and detection. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.